molecular formula C6H9N3 B13732842 Pyridin-2-ylmethanediamine CAS No. 20027-68-3

Pyridin-2-ylmethanediamine

Cat. No.: B13732842
CAS No.: 20027-68-3
M. Wt: 123.16 g/mol
InChI Key: YSTAFYOHERLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2-ylmethanediamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methanediamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-2-ylmethanediamine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or primary amines under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution reaction.

Another method involves the reduction of 2-cyanopyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction process converts the nitrile group to a primary amine, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridin-2-ylmethanediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethanimine
  • Pyridin-2-ylmethylamine
  • Pyridin-2-ylmethanol

Uniqueness

Pyridin-2-ylmethanediamine is unique due to its dual amino groups, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.

Properties

CAS No.

20027-68-3

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

pyridin-2-ylmethanediamine

InChI

InChI=1S/C6H9N3/c7-6(8)5-3-1-2-4-9-5/h1-4,6H,7-8H2

InChI Key

YSTAFYOHERLRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.